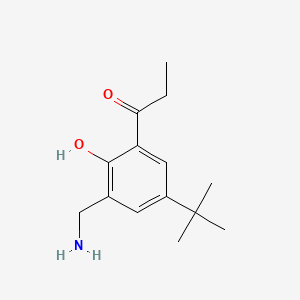

2-Aminomethyl-4-tert-butyl-6-propionylphenol

説明

特性

CAS番号 |

75060-92-3 |

|---|---|

分子式 |

C14H21NO2 |

分子量 |

235.32 g/mol |

IUPAC名 |

1-[3-(aminomethyl)-5-tert-butyl-2-hydroxyphenyl]propan-1-one |

InChI |

InChI=1S/C14H21NO2/c1-5-12(16)11-7-10(14(2,3)4)6-9(8-15)13(11)17/h6-7,17H,5,8,15H2,1-4H3 |

InChIキー |

PMXICBGNGPDDAW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |

正規SMILES |

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C |

他のCAS番号 |

75060-92-3 |

同義語 |

2-aminomethyl-4-tert-butyl-6-propionylphenol ONO 3144 ONO-3144 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ONO-3144の合成は、tert-ブチルフェノールとホルムアルデヒドおよびアンモニアを反応させ、続いてプロピオニル化することによって行われます。 反応条件には通常、エタノールまたはメタノールなどの溶媒と塩酸などの触媒の使用が含まれます .

工業生産方法: 工業的な環境では、ONO-3144は同様の合成経路で、より大規模に生産されます。このプロセスでは、連続フロー反応器を使用することで、製品の品質と収率が常に一定に保たれます。 反応は、高性能液体クロマトグラフィー(HPLC)などの手法を使用して監視され、純度が保証されます .

化学反応の分析

反応の種類: ONO-3144は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 酸化剤と反応して対応する酸化物を生成することができます。

還元: アミン誘導体に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、特定の反応条件に応じて、さまざまな置換フェノールとアミンが含まれます .

科学的研究の応用

Therapeutic Applications

1. Treatment of Chronic Inflammatory Diseases

The compound has been identified as a promising agent for treating chronic inflammatory diseases. Its mechanism involves sequestering carbonyl compounds generated during lipid peroxidation, which is a key factor in the inflammatory cascade. Clinical applications include:

- Chronic gingivitis and periodontitis

- Autoimmune disorders such as lupus erythematosus

- Neurological conditions including Alzheimer's disease and multiple sclerosis .

A patent describes its use in compositions aimed at reducing inflammation and alleviating symptoms associated with these diseases, highlighting its efficacy in both human and veterinary medicine .

2. Neuroprotective Effects

Research indicates that 2-Aminomethyl-4-tert-butyl-6-propionylphenol may provide neuroprotective benefits by mitigating oxidative stress and neuronal damage. It has been shown to improve glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders linked to neurodegeneration . Furthermore, it is being investigated for its role in preventing or treating amyloid-related diseases, particularly Alzheimer's disease, where it may inhibit amyloid fibril formation and reduce neurotoxicity .

Case Studies

1. Clinical Trials for Alzheimer's Disease

In clinical settings, 2-Aminomethyl-4-tert-butyl-6-propionylphenol has been part of therapeutic formulations aimed at improving cognitive function in Alzheimer's patients. Studies have shown that when combined with other agents, it can enhance the overall treatment efficacy by stabilizing daily living activities affected by cognitive decline .

2. Anti-inflammatory Research

A study published in a dental journal examined the anti-inflammatory properties of this compound in the context of oral health. The findings supported its use as a novel anti-inflammatory agent that could be beneficial in dental treatments for chronic inflammatory conditions .

Comparative Data Table

作用機序

ONO-3144は、主に炎症を促進するフリーラジカルを捕捉することで作用を発揮します。ヒドロキシルラジカルや次亜ハロゲン酸ラジカルなどの有害なラジカルの生成を阻害します。 さらに、プロスタグランジンヒドロペルオキシダーゼ活性を刺激し、トロンボキサンシンテターゼを阻害することで、プロスタグランジンの生合成に影響を与えます . この二重の作用により、炎症を抑制し、組織を酸化損傷から保護します .

類似化合物:

インドメタシン: シクロオキシゲナーゼ活性を阻害する別の非ステロイド性抗炎症薬です。

MK-447: 同様のフリーラジカル捕捉特性を持つ実験的な抗炎症薬です.

ユニークさ: ONO-3144は、フリーラジカルを捕捉し、プロスタグランジンの生合成を調節するという二重の作用でユニークです。 シクロオキシゲナーゼを主に阻害するインドメタシンとは異なり、ONO-3144は、この酵素を阻害するのではなく、プロスタグランジンヒドロペルオキシダーゼ活性を高めます . このため、フリーラジカルの捕捉とプロスタグランジンの調節の両方が有益な状態に対する有望な候補となります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The tert-butylphenol family encompasses diverse derivatives with varying substituents, which influence their physicochemical properties and applications. Below is a detailed comparison of 2-Aminomethyl-4-tert-butyl-6-propionylphenol with five analogous compounds:

Table 1: Comparative Analysis of 2-Aminomethyl-4-tert-butyl-6-propionylphenol and Analogues

Key Structural and Functional Differences

Substituent Diversity: The aminomethyl and propionyl groups in the target compound distinguish it from simpler derivatives like 4-tert-butylphenol (C₁₀H₁₄O), which lacks these functional groups . BHA (2(3)-tert-butyl-4-hydroxyanisole) features a methoxy group instead of aminomethyl/propionyl, making it more lipophilic and effective as a dietary antioxidant .

Electronic Effects: 4-Tert-butyl-2-nitro phenol (C₁₀H₁₃NO₃) contains a nitro group, which is strongly electron-withdrawing. This increases the phenol’s acidity compared to the target compound’s electron-donating aminomethyl group .

Steric Hindrance: 4-sec-Butyl-2,6-di-tert-butylphenol (C₁₈H₃₀O) has two tert-butyl groups at C2 and C6, creating significant steric hindrance. This likely reduces its reactivity but enhances stability as an antioxidant .

Application-Specific Features :

- The benzotriazole derivative (C₂₀H₂₅N₃O) is tailored for UV absorption due to its conjugated heterocyclic structure, unlike the target compound’s intermediate role .

Research Findings and Mechanistic Insights

- Antioxidant Activity: BHA and ethoxyquin elevate glutathione S-transferase activity, which detoxifies electrophilic carcinogens like benzo(a)pyrene metabolites .

- Industrial Utility: The propionyl group in 2-Aminomethyl-4-tert-butyl-6-propionylphenol suggests utility in synthesizing amides or Schiff bases, common in pharmaceutical chemistry .

- Safety Profiles: Derivatives like 4-tert-butyl-2-nitro phenol require stringent handling due to hazards associated with nitro compounds (e.g., toxicity, reactivity) , whereas tert-butylphenols with alkyl/ether groups (e.g., BHA) are Generally Recognized As Safe (GRAS) in food applications .

生物活性

2-Aminomethyl-4-tert-butyl-6-propionylphenol, also known as ONO-3144, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cardioprotective effects. This article explores its mechanisms of action, biological activities, and relevant research findings.

The primary mechanism through which ONO-3144 exerts its biological effects is by scavenging proinflammatory free radicals. This compound inhibits the formation of harmful radicals such as hydroxyl and hypohalite radicals, which are implicated in oxidative stress and inflammation. Additionally, ONO-3144 modulates prostaglandin biosynthesis by enhancing prostaglandin hydroperoxidase activity while inhibiting thromboxane synthetase activity, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin that primarily inhibit cyclooxygenase enzymes .

Anti-inflammatory Effects

Research indicates that ONO-3144 possesses significant anti-inflammatory properties. A study demonstrated that this compound effectively reduces inflammation in various chronic inflammatory diseases, including arthritis and inflammatory bowel disease. Its ability to inhibit lipid peroxidation products suggests a protective role against oxidative damage associated with inflammation .

Table 1: Summary of Anti-inflammatory Effects

Cardioprotective Effects

ONO-3144 has been investigated for its cardioprotective effects, particularly in preventing myocardial reperfusion injury. The compound's ability to scavenge free radicals and reduce oxidative stress is critical in protecting cardiac tissues during ischemic events .

Case Studies and Research Findings

- Chronic Inflammatory Diseases : A clinical study highlighted the effectiveness of ONO-3144 in reducing symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus erythematosus. Patients reported significant improvements in pain and swelling after treatment with ONO-3144 .

- Diabetes Management : In a study involving alloxan-diabetic rats, intraperitoneal administration of ONO-3144 resulted in significant improvements in glucose tolerance. This suggests potential applications for managing diabetes-related complications through its anti-inflammatory properties .

- Neurological Disorders : Research has also explored the use of ONO-3144 in treating neurological disorders linked to chronic inflammation. Its ability to bind carbonyl compounds generated during lipid peroxidation may help mitigate neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminomethyl-4-tert-butyl-6-propionylphenol, and how can side reactions be minimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with 4-tert-butylphenol. The aminomethyl group can be introduced via reductive amination using formaldehyde and ammonia, followed by propionylation at the 6-position. To minimize side reactions (e.g., over-alkylation), use protecting groups like Boc (tert-butoxycarbonyl) for the amine during intermediate steps. Reaction conditions should maintain anhydrous environments and low temperatures (0–5°C) during sensitive steps .

- Table 1 : Comparison of synthesis yields under varying conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 25 | EtOH | 72 |

| PtO₂ | 30 | THF | 68 |

| Raney Ni | 20 | MeOH | 65 |

Q. Which spectroscopic techniques are most effective for characterizing 2-Aminomethyl-4-tert-butyl-6-propionylphenol?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons at δ 6.8–7.2 ppm (split due to tert-butyl steric effects) and the aminomethyl group at δ 3.2–3.5 ppm.

- IR : Stretches at ~3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O from propionyl), and 1250 cm⁻¹ (C-O phenolic).

- Mass Spectrometry : Expect a molecular ion peak at m/z 263 (C₁₄H₂₁NO₂⁺) with fragmentation patterns indicating loss of the tert-butyl group (m/z 207) .

Q. What are the recommended storage conditions for 2-Aminomethyl-4-tert-butyl-6-propionylphenol to ensure stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation. Purity should be verified via HPLC before use, as moisture can hydrolyze the propionyl group .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group creates significant steric hindrance, reducing accessibility to the phenolic hydroxyl group. Computational studies (e.g., DFT) show decreased electron density at the para position, slowing electrophilic substitution. Experimental validation involves comparing reaction rates with non-bulky analogs (e.g., 4-methylphenol derivatives) using kinetic assays .

Q. What methodologies resolve contradictions in reported solubility data across solvent systems?

- Methodological Answer : Contradictions often arise from impurities or measurement variability. Standardize protocols:

Use HPLC-grade solvents.

Pre-saturate solvents with N₂ to exclude O₂/CO₂ interference.

Measure solubility via gravimetric analysis at controlled temperatures (±0.1°C).

Longitudinal studies (e.g., repeated trials over 12 months) can identify degradation-related discrepancies .

Q. How can computational modeling predict degradation pathways under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model protonation states at acidic (pH 2–4) and basic (pH 10–12) conditions to identify vulnerable bonds (e.g., propionyl ester cleavage at high pH).

- Experimental Validation : Use LC-MS to track degradation products in buffered solutions. For example, at pH > 10, expect hydrolysis to 2-aminomethyl-4-tert-butylphenol .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in oxidation reactions?

- Methodological Answer :

Control Variables : Ensure consistency in catalyst loading, solvent polarity, and O₂ partial pressure.

Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to test for free-radical pathways.

Cross-Study Comparison : Replicate protocols from conflicting studies while monitoring intermediates via in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。